![molecular formula C10H8F3NO B2941407 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one CAS No. 60314-64-9](/img/structure/B2941407.png)
1-[4-(Trifluoromethyl)phenyl]azetidin-2-one
Overview
Description
“1-[4-(Trifluoromethyl)phenyl]azetidin-2-one” is a chemical compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F3NO/c11-10(12,13)7-1-3-8(4-2-7)14-6-5-9(14)15/h1-4H,5-6H2 . This indicates that the compound contains a trifluoromethyl group (CF3) attached to a phenyl group, which is further connected to an azetidin-2-one group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 97-98°C .Scientific Research Applications
Crystal and Molecular Structure Analysis
1-[4-(Trifluoromethyl)phenyl]azetidin-2-one, a derivative of azetidinone, has been studied for its crystal and molecular structure. In a study by Ramakumar, Venkatesan, and Rao (1977), the crystal structure of a related compound, 1-(Diphenylmethyl)azetidin-3-ol, was analyzed, showing insights into the molecular conformations and intermolecular hydrogen bonding patterns of such compounds (Ramakumar, Venkatesan, & Rao, 1977).
Potential Antitumor Agents
Research has indicated the potential use of azetidinone derivatives, including 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one, as antitumor agents. A study by Greene et al. (2016) synthesized and evaluated various azetidin-2-ones, finding that some compounds showed potent antiproliferative properties against breast cancer cells and disrupted microtubular structures, suggesting their use as tubulin-targeting agents (Greene et al., 2016).
Anti-Tubercular Activity
Another significant application of azetidinone derivatives includes their potential in anti-tubercular treatment. Thomas, George, and Harindran (2014) developed novel azetidinone analogues, including triazole-incorporated derivatives, and found that they exhibited good anti-tubercular activity against the Mycobacterium tuberculosis strain (Thomas, George, & Harindran, 2014).
Synthesis of Trifluoromethylated Compounds
In the realm of organic synthesis, 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one serves as a building block for synthesizing various trifluoromethylated compounds. Thi et al. (2016) reported on the preparation of such azetidin-2-ones and their use in constructing a range of CF3-containing structures, highlighting their value in synthetic chemistry (Thi et al., 2016).
Antimicrobial Agents
Azetidinone derivatives, including those related to 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one, have been explored for their antimicrobial properties. Halve et al. (2007) synthesized azetidin-2-ones that showed significant antimicrobial activity, which could be useful in developing new antibacterial and antifungal agents (Halve et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]azetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-1-3-8(4-2-7)14-6-5-9(14)15/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKYIHDUAJOFDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)phenyl]azetidin-2-one |
Synthesis routes and methods I
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